molecular formula C5H4F3NO2 B2398302 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol CAS No. 2241142-55-0

2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol

Cat. No.: B2398302
CAS No.: 2241142-55-0
M. Wt: 167.087
InChI Key: MCCXFTLSMFSPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 2241142-55-0 . It has a molecular weight of 167.09 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4F3NO2/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 167.09 .

Scientific Research Applications

Enantioselective Synthesis

  • 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol is used in enantioselective synthesis. For instance, it is employed in asymmetric synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine, highlighting its role as a chiral building block (Demir, Seşenoğlu & Gerçek-Arkin, 2001).

Electrophilic Oxyalkylation

  • The compound demonstrates activity in electrophilic C-oxyalkylation reactions with various heterocycles, serving as a reactant in synthesizing trifluoromethyl-substituted alcohols. This underlines its versatility in organic synthesis (Khodakovskiy, Mykhailiuk, Volochnyuk & Tolmachev, 2010).

Synthesis of Heterocycles

Characterization and Synthesis Studies

  • It is used in the synthesis and characterization of various organic compounds, like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, demonstrating its role in the preparation of complex organic structures (Ji, Niu, Liu, Wang & Dai, 2017).

In Organic and Medicinal Chemistry

  • The compound is significant in organic and medicinal chemistry for synthesizing a variety of biologically active molecules and intermediates. For example, it's used in the preparation of 1,1,1-trifluoro-2,3-epoxypropane, showing its relevance in producing potentially therapeutic compounds (Shimizu, Sugiyama & Fujisawa, 1996).

Chemical Vapor Deposition Precursors

  • It also finds application in the preparation of precursors for chemical vapor deposition. This is evident from the synthesis and study of heteroaryl alkenolato aluminum complexes, where derivatives of this compound are used (Czympiel, Pfrommer, Tyrra, Schäfer & Mathur, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCXFTLSMFSPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.